Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 167414-75-7
VCID: VC20928384
InChI: InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
SMILES: CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H23NO5
Molecular Weight: 333.4 g/mol

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

CAS No.: 167414-75-7

Cat. No.: VC20928384

Molecular Formula: C18H23NO5

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate - 167414-75-7

Specification

CAS No. 167414-75-7
Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
IUPAC Name benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Standard InChI Key HSYRPXCJJXOCKE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7) is a piperidine derivative characterized by a benzyl carbamate protecting group at the piperidine nitrogen and a β-keto ester functionality at the 4-position of the piperidine ring. Its structure combines several key functional groups that make it valuable in chemical synthesis.

Chemical Identifiers

The compound can be identified using various chemical notations and identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

ParameterValue
Chemical NameBenzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS Number167414-75-7
Molecular FormulaC₁₈H₂₃NO₅
Molecular Weight333.38 g/mol
SMILESCCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
InChIKeyHSYRPXCJJXOCKE-UHFFFAOYSA-N
The compound features a piperidine core structure (a six-membered nitrogen-containing heterocycle) with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a 3-ethoxy-3-oxopropanoyl group at the 4-position . This structural arrangement is significant for its role as a protected intermediate in multistep organic synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is essential for its appropriate handling, storage, and application in chemical processes.

Physical Properties

The compound exists as a liquid at standard conditions with specific physical characteristics as outlined in Table 2.
Table 2: Physical Properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

PropertyValue
Physical StateLiquid
Boiling Point461.8±45.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point233.1±28.7 °C
Index of Refraction1.533
Molar Refractivity86.9±0.3 cm³

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups, particularly the β-keto ester moiety and the carbamate group.
Table 3: Chemical Properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

PropertyValue
SolubilitySoluble in ethanol and dichloromethane; insoluble in water
Acidity Coefficient (pKa)10.39±0.20 (Predicted)
Reactivityβ-Keto ester group susceptible to nucleophilic attack
StabilityRequires storage under inert gas at 2-8°C
The β-keto ester functionality makes the compound particularly useful in organic synthesis as it can undergo various transformations including condensation reactions, reductions, and cyclization processes . The Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen can be selectively removed under specific conditions, typically via catalytic hydrogenation, making it valuable in multistep synthesis protocols.

Synthesis and Preparation Methods

The synthesis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves a series of reactions starting from piperidine-4-carboxylic acid or related precursors.

Synthetic Route from Piperidine-4-carboxylic Acid

A common synthetic pathway begins with piperidine-4-carboxylic acid (also known as isonipecotic acid), which undergoes N-protection followed by functional group transformations to introduce the β-keto ester moiety.
The synthetic procedure generally follows these steps:

  • N-protection of piperidine-4-carboxylic acid using benzyl chloroformate to install the Cbz group

  • Conversion of the carboxylic acid to an activated intermediate

  • Reaction with ethyl acetate or a similar reagent under basic conditions to introduce the β-keto ester functionality
    A modified Masamune procedure has been reported for the conversion of ethyl esters to 3-oxopropanoate groups, which can be applied in the synthesis of this compound with high yields (typically 82-87%) . This approach has been utilized in the preparation of similar compounds for pharmaceutical research.

Alternative Synthetic Approaches

An alternative approach involves the direct reaction of N-Cbz-protected 4-piperidone with ethyl diazoacetate in the presence of a suitable catalyst, followed by rearrangement to the desired product.
The compound can also be prepared via the reaction of N-Cbz-protected 4-piperidone with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by alcoholysis with ethanol, as described in related synthetic procedures for similar compounds .

Applications in Organic Synthesis

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo selective transformations.

As a Building Block for Heterocyclic Compounds

The compound's β-keto ester functionality makes it particularly valuable for the synthesis of heterocyclic compounds through condensation reactions with various nucleophiles. This reactivity has been exploited in the preparation of:

  • Pyrazole derivatives via reaction with hydrazines

  • Pyrimidine derivatives through condensation with amidines

  • Dihydropyridine derivatives through cyclocondensation reactions
    These heterocyclic compounds have significant importance in medicinal chemistry and drug development . The compound has been specifically used in the synthesis of pyrazolopyrimidines, which have been investigated as stimulators for Transient Receptor Potential (TRP) channels.

In Protection-Deprotection Strategies

Pharmaceutical Applications

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate and closely related derivatives have been utilized in various aspects of pharmaceutical research and development.

As Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds. Its structural features provide a scaffold that can be modified to produce molecules with diverse biological activities .

In Drug Discovery Research

Derivatives and structural analogues of this compound have been investigated in various therapeutic areas, including:

  • Development of histamine H3 receptor antagonists, which have potential applications in treating cognitive disorders and sleep disorders

  • Research on compounds that may inhibit breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC)

  • Investigation of novel influenza virus inhibitors based on N-benzyl 4,4-disubstituted piperidine scaffolds

Structure-Activity Relationship Studies

Related Compounds and Structural Analogues

Several structural analogues of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate are known and have been studied for their chemical properties and biological activities.

Structural Variations

Key structural variations include:

  • Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains an amino group at the alpha position of the 3-ethoxy-3-oxopropanoyl group

  • tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: Features a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group

  • tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: A positional isomer with the 3-ethoxy-3-oxopropanoyl group at position 3 of the piperidine ring rather than position 4
    These structural variations can significantly impact the chemical reactivity, biological activity, and physicochemical properties of the compounds.

Structure-Property Relationships

Studies of these related compounds have revealed important structure-property relationships:

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